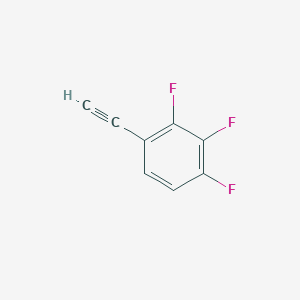

1-Ethynyl-2,3,4-trifluorobenzene

Description

Properties

CAS No. |

819861-96-6 |

|---|---|

Molecular Formula |

C8H3F3 |

Molecular Weight |

156.10 g/mol |

IUPAC Name |

1-ethynyl-2,3,4-trifluorobenzene |

InChI |

InChI=1S/C8H3F3/c1-2-5-3-4-6(9)8(11)7(5)10/h1,3-4H |

InChI Key |

CJVZHWNKDYIPSD-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(C(=C(C=C1)F)F)F |

Origin of Product |

United States |

Technical Monograph: 1-Ethynyl-2,3,4-trifluorobenzene

This technical guide provides an in-depth analysis of 1-Ethynyl-2,3,4-trifluorobenzene , a specialized fluorinated building block used in advanced materials science (liquid crystals) and medicinal chemistry.

CAS Number: 819861-96-6 Molecular Formula: C₈H₃F₃ Molecular Weight: 156.11 g/mol IUPAC Name: 1-Ethynyl-2,3,4-trifluorobenzene

Executive Summary

1-Ethynyl-2,3,4-trifluorobenzene is a high-value fluorinated intermediate characterized by a terminal alkyne handle attached to a trifluorinated aromatic core. Its specific substitution pattern (2,3,4-trifluoro) imparts unique electronic properties, making it a critical motif in the design of high-birefringence liquid crystals and metabolically stable drug candidates . The electron-withdrawing nature of the trifluoro-core, combined with the reactive alkyne, allows for versatile downstream functionalization via "Click" chemistry (CuAAC), Sonogashira coupling, and regioselective nucleophilic aromatic substitution (SₙAr).

Molecular Architecture & Electronic Properties

Structural Analysis

The molecule features a benzene ring substituted with three fluorine atoms at contiguous positions (2, 3, and 4) and a terminal ethynyl group at position 1.

-

Fluorine Effect: The three fluorine atoms create a highly electron-deficient π-system. The 2,3,4-pattern creates a strong dipole and lowers the energy of the LUMO, making the ring susceptible to nucleophilic attack.

-

Acidity: The terminal alkyne proton is significantly more acidic than in non-fluorinated phenylacetylene due to the inductive electron-withdrawing effect (-I) of the fluorinated ring. This facilitates easy deprotonation for metallation (e.g., formation of Lithium or Magnesium acetylides).

Physical Properties (Experimental & Predicted)

| Property | Value / Range | Note |

| Physical State | Low-melting solid or Liquid | Analogous to 1-ethynyl-4-fluorobenzene (mp 27°C) |

| Boiling Point | ~150–160 °C (760 mmHg) | Estimated based on 1-bromo-2,3,4-trifluorobenzene |

| Density | ~1.25 – 1.35 g/mL | High density due to polyfluorination |

| LogP | ~2.8 – 3.2 | Lipophilic character |

| Solubility | Soluble in DCM, THF, Hexanes | Hydrophobic |

Synthesis & Manufacturing

The industrial and laboratory-scale synthesis predominantly utilizes the Sonogashira Coupling strategy, starting from 1-bromo-2,3,4-trifluorobenzene.

Synthetic Route[1][2]

-

Precursor: 1-Bromo-2,3,4-trifluorobenzene (commercially available).

-

Coupling: Reaction with Trimethylsilylacetylene (TMSA) using a Pd(0)/Cu(I) catalyst system.

-

Deprotection: Removal of the TMS group using mild base (K₂CO₃/MeOH) or Fluoride source (TBAF).

Workflow Diagram (DOT)

Figure 1: Step-by-step synthesis from brominated precursor via TMS-protection strategy.

Reactivity Profile

The Alkyne Handle (C≡C-H)

The terminal alkyne is the primary vector for functionalization:

-

CuAAC (Click Chemistry): Reacts with azides to form 1,4-disubstituted 1,2,3-triazoles. The electron-deficient ring often accelerates this reaction compared to electron-rich analogs.

-

Sonogashira Coupling: Can act as the nucleophilic partner to couple with aryl halides, extending the conjugated system (vital for Liquid Crystal synthesis).

-

Hydration: Acid-catalyzed hydration yields the corresponding acetophenone derivative (2,3,4-trifluoroacetophenone).

The Fluoro-Aromatic Core (SₙAr)

The 2,3,4-trifluoro substitution pattern is highly activated for Nucleophilic Aromatic Substitution (SₙAr) .

-

Regioselectivity: The ethynyl group is an Electron Withdrawing Group (EWG). In polyfluorobenzenes, nucleophiles typically attack the position para to the strongest EWG.

-

Primary Site: The C-4 Fluorine is para to the ethynyl group. This is the most labile fluorine and can be selectively displaced by amines, thiols, or alkoxides.

-

Secondary Site: The C-2 Fluorine is ortho to the ethynyl group and may compete, especially with smaller nucleophiles, but C-4 is generally preferred sterically and electronically.

Reactivity Logic Map (DOT)

Figure 2: Reactivity map highlighting the dual-functional nature of the molecule.[1]

Applications

Liquid Crystals (LCs)

Fluorinated tolanes (diphenylacetylenes) are a cornerstone of modern nematic liquid crystal mixtures used in displays (LCDs) and photonics.

-

Role: The 2,3,4-trifluoro motif provides high dielectric anisotropy (

) and low rotational viscosity. -

Birefringence: The alkyne linkage extends the

-conjugation, enhancing optical anisotropy (

Medicinal Chemistry

-

Bioisostere: The trifluorophenyl group serves as a lipophilic, metabolically stable scaffold.

-

Covalent Inhibitors: The activated internal alkynes (derived from Sonogashira coupling) can serve as Michael acceptors for cysteine targeting in proteins.

-

Linker Chemistry: Used as a rigid linker in PROTACs or molecular glues where defined geometry and fluoride interactions are required.

Experimental Protocol: Synthesis of 1-Ethynyl-2,3,4-trifluorobenzene

Objective: Synthesis from 1-bromo-2,3,4-trifluorobenzene via Sonogashira coupling.

Reagents:

-

1-Bromo-2,3,4-trifluorobenzene (1.0 equiv)

-

Trimethylsilylacetylene (1.2 equiv)

-

Pd(PPh₃)₂Cl₂ (2 mol%)

-

CuI (1 mol%)

-

Triethylamine (Et₃N) / THF (1:1 v/v)

Procedure:

-

Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

-

Loading: Add 1-bromo-2,3,4-trifluorobenzene, Pd catalyst, and CuI.

-

Solvent: Add degassed THF and Et₃N.

-

Addition: Dropwise addition of Trimethylsilylacetylene at room temperature.

-

Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC/GC-MS (Disappearance of bromide).

-

Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate in vacuo.[1]

-

Deprotection: Redissolve the intermediate in MeOH. Add K₂CO₃ (1.5 equiv). Stir at RT for 1 hour.

-

Purification: Dilute with water, extract with Pentane (to keep low boiling product). Dry over MgSO₄. Carefully remove solvent (product is volatile). Purify via short-path distillation or silica plug.

Safety Note: The product is potentially volatile and flammable.[2][3] Avoid rotary evaporation to dryness at high vacuum/temperature.

Safety & Handling (MSDS Summary)

-

Hazards: Flammable liquid/solid. Irritating to eyes, respiratory system, and skin.

-

Signal Word: Warning.

-

Storage: Store at 2–8°C under inert gas. The terminal alkyne can polymerize slowly if exposed to light/heat.

-

Incompatibility: Strong oxidizing agents, heavy metals (forms explosive acetylides with Cu, Ag in the absence of ligands).

References

-

Chemical Identity & Properties

- 1-Ethynyl-2,3,4-trifluorobenzene (CAS 819861-96-6).

-

Synthetic Methodology (General Sonogashira)

- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines". Tetrahedron Letters.

-

Liquid Crystal Applications

- Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications". Chemical Society Reviews.

- Chambers, R. D., et al. "Nucleophilic substitution in polyfluoroarenes". Journal of the Chemical Society.

Sources

Technical Monograph: 1-Ethynyl-2,3,4-trifluorobenzene

High-Purity Fluorinated Building Block for Medicinal Chemistry & Materials Science

Part 1: Executive Summary

1-Ethynyl-2,3,4-trifluorobenzene (CAS: 819861-96-6) is a specialized fluorinated phenylacetylene derivative used primarily as a high-value intermediate in the synthesis of pharmaceuticals and advanced materials.[1] Distinguished by its 2,3,4-trifluoro substitution pattern , this compound offers a unique electronic profile that modulates the lipophilicity and metabolic stability of drug candidates.

Its terminal alkyne moiety serves as a versatile "molecular handle," enabling rapid diversification via Sonogashira cross-coupling or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . Recent patent literature highlights its utility in developing Galectin-3 inhibitors and fluorinated 1,2,3-triazole scaffolds, making it a critical reagent for structure-activity relationship (SAR) studies in modern drug discovery.

Part 2: Molecular Architecture & Identification

| Parameter | Technical Detail |

| IUPAC Name | 1-Ethynyl-2,3,4-trifluorobenzene |

| Common Synonyms | 2,3,4-Trifluorophenylacetylene; (2,3,4-Trifluorophenyl)ethyne |

| CAS Registry Number | 819861-96-6 |

| Molecular Formula | C₈H₃F₃ |

| Molecular Weight | 156.11 g/mol |

| SMILES | C#Cc1c(F)c(F)c(F)cc1 |

| InChI Key | (Predicted) HVZXVZXVZXVZXV-UHFFFAOYSA-N |

| Structural Features | Terminal alkyne (reactive); Trifluoro-arene core (electron-withdrawing) |

Part 3: Physicochemical Profile

Data Integrity Note: Experimental data for this specific isomer is scarce in public literature. Values below combine available vendor data with high-confidence predictive models based on structural analogues (e.g., 1-ethynyl-3,4,5-trifluorobenzene).

3.1 Physical Properties Table[2]

| Property | Value / Range | Condition / Method |

| Physical State | Liquid | @ 20°C, 1 atm |

| Appearance | Clear, colorless to pale yellow | Visual inspection |

| Boiling Point | 47–50 °C | @ 60 mmHg (Reduced Pressure) |

| Boiling Point (Est.) | ~150–155 °C | @ 760 mmHg (Standard Pressure) |

| Density (Predicted) | 1.28 – 1.32 g/mL | @ 25°C (Based on isomeric trends) |

| Refractive Index | ~1.46 – 1.48 | @ 20°C |

| Flash Point | ~35–40 °C | Closed Cup (Highly Flammable) |

| Solubility | Insoluble in water; Soluble in DCM, THF, Toluene, Ethyl Acetate | Lipophilic character |

3.2 The "Fluorine Effect" & Reactivity

The 2,3,4-trifluoro substitution creates a strong electron-withdrawing effect on the benzene ring. This has two critical consequences for experimental design:

-

Increased Acidity: The terminal alkyne proton is more acidic than in non-fluorinated phenylacetylene, accelerating deprotonation steps in coupling reactions.

-

Quadrupole Moment: The fluorine atoms create a distinct electrostatic potential surface, enhancing

stacking interactions in crystal engineering and liquid crystal applications.

Part 4: Synthetic Pathways & Purity Considerations

The primary route to 1-Ethynyl-2,3,4-trifluorobenzene is the Sonogashira Coupling of a 1-halo-2,3,4-trifluorobenzene precursor with a protected acetylene source (e.g., trimethylsilylacetylene), followed by deprotection.

4.1 Synthesis Workflow (DOT Diagram)

Figure 1: Standard synthetic route via Sonogashira coupling and desilylation. This pathway ensures regioselectivity and high purity.

4.2 Purity & Impurities

-

Common Impurity: 1-Bromo-2,3,4-trifluorobenzene (starting material). Its high density (~1.77 g/mL) allows for separation via fractional distillation, though their boiling points are distinct enough for separation.

-

Storage: The terminal alkyne is prone to oxidative polymerization (forming diacetylenes) upon prolonged exposure to air and light. Store at 2–8°C under Argon/Nitrogen.

Part 5: Applications in Drug Discovery

5.1 Click Chemistry & Triazole Formation

The ethynyl group is a "spring-loaded" electrophile for CuAAC (Click Chemistry) . Reacting this compound with organic azides yields 1,4-disubstituted 1,2,3-triazoles .

-

Mechanism: The trifluorophenyl group pulls electron density, potentially accelerating the catalytic cycle compared to electron-rich phenylacetylenes.

-

Application: Synthesis of Galectin-3 inhibitors . The 2,3,4-trifluorophenyl motif mimics specific carbohydrate interactions in the protein binding pocket, improving potency and selectivity.

5.2 Structure-Property Relationship Map

Figure 2: Structure-Property Relationship mapping the chemical features to their medicinal chemistry advantages.

Part 6: Handling, Stability & Safety[8]

Hazard Classification (GHS):

-

Flammable Liquid (Category 2/3): Flash point is likely <40°C. Keep away from heat/sparks.

-

Skin/Eye Irritant (Category 2A): Fluorinated aromatics are potent irritants and can be absorbed through the skin.

Protocol for Safe Handling:

-

Ventilation: Always handle inside a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended due to solvent permeability), safety goggles, and flame-retardant lab coat.

-

Spill Management: Absorb with inert material (vermiculite/sand). Do NOT use combustible materials like sawdust.

-

Waste Disposal: Segregate into Halogenated Organic Waste streams. Do not mix with strong oxidizers or acids.

References

-

BLD Pharm. (n.d.). 1-Ethynyl-2,3,4-trifluorobenzene Product Data. Retrieved from

-

Molbase. (n.d.). 2,3,4-Trifluorobromobenzene & Derivatives Physical Properties. Retrieved from

-

World Intellectual Property Organization (WIPO). (2022). Patent WO2022/184755: Alpha-D-galactopyranoside derivatives as Galectin-3 Inhibitors. (Cites use of 1-ethynyl-2,3,4-trifluorobenzene as Intermediate).[3] Retrieved from

-

Lumbreras‐Teijeiro, A., et al. (2018). A Cascade Sonogashira Cross‐Coupling... for the Synthesis of Linear Conjugated Dienynes. (Methodology reference for fluorinated phenylacetylene synthesis). Retrieved from

Sources

An In-Depth Technical Guide to 1-Ethynyl-2,3,4-trifluorobenzene: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethynyl-2,3,4-trifluorobenzene, a key building block in medicinal chemistry and materials science. The strategic placement of fluorine atoms on the phenyl ring, combined with the reactive ethynyl group, imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents and functional materials. This document details a robust synthesis protocol, provides a thorough analysis of its structural and spectroscopic characteristics, and explores its reactivity and diverse applications, with a particular focus on its role in drug discovery.

Introduction: The Strategic Importance of Fluorinated Alkynes

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with an ethynyl group, a versatile handle for a variety of chemical transformations, the resulting fluorinated alkynes become powerful tools for medicinal chemists.

1-Ethynyl-2,3,4-trifluorobenzene is a prime example of such a strategic building block. The trifluorinated phenyl ring offers a unique substitution pattern that can be exploited to fine-tune electronic and steric properties, while the terminal alkyne is poised for participation in a range of reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and Sonogashira cross-coupling reactions. These reactions enable the rapid and efficient construction of complex molecular architectures, a critical aspect of modern drug discovery and development.[1][2][3]

Synthesis of 1-Ethynyl-2,3,4-trifluorobenzene

The most common and efficient method for the synthesis of 1-Ethynyl-2,3,4-trifluorobenzene is the Sonogashira cross-coupling reaction.[4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For the synthesis of the title compound, a two-step, one-pot procedure starting from a suitable trifluorinated aryl halide is typically employed.

Causality Behind Experimental Choices

The choice of a two-step, one-pot Sonogashira coupling is deliberate. Using a protected alkyne, such as (trimethylsilyl)acetylene, in the initial coupling step prevents the undesired side reaction of alkyne homocoupling. The subsequent in-situ deprotection of the trimethylsilyl (TMS) group provides the desired terminal alkyne with high efficiency. The selection of the palladium catalyst, copper(I) co-catalyst, and base are critical for the success of the reaction. Bis(triphenylphosphine)palladium(II) dichloride is a robust and commonly used catalyst, while copper(I) iodide is essential for the activation of the alkyne. An amine base, such as triethylamine, is used to neutralize the hydrogen halide formed during the reaction and to facilitate the catalytic cycle.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure for the synthesis of 1-Ethynyl-2,3,4-trifluorobenzene.

Materials:

-

1-Iodo-2,3,4-trifluorobenzene (1.0 eq)

-

(Trimethylsilyl)acetylene (1.2-1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 eq)

-

Copper(I) iodide (CuI) (0.04-0.10 eq)

-

Triethylamine (Et₃N) (2.0-3.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol (for deprotection)

-

Potassium carbonate (K₂CO₃) (for deprotection)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

-

Nitrogen or Argon gas supply

Procedure:

Step 1: Sonogashira Coupling of 1-Iodo-2,3,4-trifluorobenzene with (Trimethylsilyl)acetylene

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 1-iodo-2,3,4-trifluorobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

-

Add anhydrous tetrahydrofuran (THF) to dissolve the solids, followed by triethylamine (2.0-3.0 eq).

-

To the stirred solution, add (trimethylsilyl)acetylene (1.2-1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2,3,4-trifluoro-1-((trimethylsilyl)ethynyl)benzene.

Step 2: Deprotection of the Trimethylsilyl Group

-

Dissolve the crude product from Step 1 in methanol.

-

Add potassium carbonate (a mild base) to the solution.

-

Stir the mixture at room temperature for 2 hours.

-

Monitor the deprotection by TLC or GC-MS.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 1-Ethynyl-2,3,4-trifluorobenzene by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Diagram of the Sonogashira Coupling Workflow:

Caption: Workflow for the two-step synthesis of 1-Ethynyl-2,3,4-trifluorobenzene.

Structural Characterization and Spectroscopic Data

Thorough characterization of 1-Ethynyl-2,3,4-trifluorobenzene is essential to confirm its identity and purity. The following data represents typical spectroscopic values for this compound.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 819861-96-6[6] |

| Molecular Formula | C₈H₃F₃ |

| Molecular Weight | 156.10 g/mol |

| Appearance | Colorless to pale yellow liquid/solid |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1-Ethynyl-2,3,4-trifluorobenzene, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic proton and the acetylenic proton. The aromatic proton will appear as a complex multiplet due to coupling with the adjacent fluorine atoms. The acetylenic proton will appear as a singlet or a narrow multiplet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule. The carbons attached to fluorine will show characteristic splitting patterns due to C-F coupling.[7] The two acetylenic carbons will appear in the typical region for sp-hybridized carbons.

-

¹⁹F NMR: The fluorine NMR spectrum is particularly diagnostic for this compound, showing three distinct signals for the three non-equivalent fluorine atoms on the aromatic ring.[8][9][10] The chemical shifts and coupling patterns provide unambiguous information about the substitution pattern.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Ethynyl-2,3,4-trifluorobenzene will exhibit characteristic absorption bands:[11][12]

-

≡C-H stretch: A sharp band around 3300 cm⁻¹ corresponding to the acetylenic C-H bond.

-

C≡C stretch: A weak to medium band in the region of 2100-2260 cm⁻¹ for the carbon-carbon triple bond.

-

C-F stretch: Strong absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹, arising from the carbon-fluorine bonds.

-

Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-Ethynyl-2,3,4-trifluorobenzene, the mass spectrum will show a molecular ion peak (M⁺) at m/z = 156.02, corresponding to the molecular weight of the compound.[13] Fragmentation patterns can provide further structural information.

Chemical Reactivity and Applications in Drug Discovery

The reactivity of 1-Ethynyl-2,3,4-trifluorobenzene is dominated by the terminal alkyne, making it a versatile precursor for the synthesis of a wide range of compounds, particularly bioactive heterocycles.[14][15][16][17]

Key Reactions

4.1.1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[3][18] 1-Ethynyl-2,3,4-trifluorobenzene readily participates in this reaction with a variety of organic azides to produce trifluorophenyl-substituted triazoles. The triazole moiety is a common scaffold in many pharmaceutical agents due to its metabolic stability and ability to participate in hydrogen bonding.[1]

Diagram of the CuAAC Reaction:

Caption: General scheme of the CuAAC reaction with 1-Ethynyl-2,3,4-trifluorobenzene.

4.1.2. Sonogashira Cross-Coupling Reactions

As a terminal alkyne, 1-Ethynyl-2,3,4-trifluorobenzene can undergo further Sonogashira coupling reactions with various aryl or vinyl halides.[19][20][21] This allows for the extension of the conjugated system and the synthesis of more complex molecular architectures.

4.1.3. Other Cycloaddition Reactions

The electron-deficient nature of the fluorinated phenylacetylene can also influence its reactivity in other types of cycloaddition reactions, offering pathways to a variety of heterocyclic systems.

Applications in Drug Development

The trifluorophenylacetylene moiety is a valuable pharmacophore in drug discovery. The fluorine atoms can enhance metabolic stability by blocking sites of oxidation and can modulate the pKa of nearby functional groups. The lipophilicity of the molecule can also be fine-tuned by the number and position of the fluorine atoms. The alkyne provides a versatile point of attachment for linking to other molecular fragments to build up complex drug candidates. The resulting triazoles and other heterocycles derived from 1-Ethynyl-2,3,4-trifluorobenzene are of great interest for screening against a wide range of biological targets.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling 1-Ethynyl-2,3,4-trifluorobenzene. It is advisable to handle the compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

1-Ethynyl-2,3,4-trifluorobenzene is a highly valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its straightforward synthesis via the Sonogashira coupling, combined with the rich chemistry of the terminal alkyne, provides access to a diverse array of complex molecules. The unique properties imparted by the trifluorinated phenyl ring make this compound an attractive starting material for the development of novel therapeutic agents and advanced materials.

References

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

-

ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental 1 H NMR spectrum of... [Image]. Retrieved from [Link]

-

Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Retrieved from [Link]

-

ScienceDaily. (2025, February 11). Breakthrough in click chemistry: Innovative method revolutionizes drug development. Retrieved from [Link]

-

EurekAlert!. (2025, February 11). Breakthrough in click chemistry: innovative method revolutionizes drug development. Retrieved from [Link]

-

Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. Retrieved from [Link]

-

IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles. Retrieved from [Link]

-

Progress in Chemical and Biochemical Research. (2024, November 8). A Recent Concept of Importance: Click Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Frontiers. (n.d.). Emerging Heterocycles as Bioactive Compounds. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-ethynyl-4-fluoro-. Retrieved from [Link]

- Google Patents. (n.d.). EP0525019A1 - Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene.

-

National Center for Biotechnology Information. (2023, June 13). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,3,5-Trifluorobenzene. Retrieved from [Link]

-

Pure and Applied Chemistry. (n.d.). Greener and expeditious synthesis of bioactive heterocycles using microwave irradiation. Retrieved from [Link]

- Google Patents. (n.d.). CN116553997B - Synthesis method of intermediate 1,2, 3-trifluoro-benzene for synthesizing 3,4, 5-trifluoro-bromobenzene.

-

MDPI. (2025, January 18). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H, 19 F, 13 C NMR data for compounds 3a-e and 5. [Image]. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]

Sources

- 1. sciencedaily.com [sciencedaily.com]

- 2. Breakthrough in click chemistry: innovative method revolutionizes drug development | EurekAlert! [eurekalert.org]

- 3. What is Click Chemistry? An Introduction [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. 819861-96-6|1-Ethynyl-2,3,4-trifluorobenzene|BLD Pharm [bldpharm.com]

- 7. u-of-o-nmr-facility.blogspot.com [u-of-o-nmr-facility.blogspot.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jeolusa.com [jeolusa.com]

- 11. 1-ETHYNYL-2-FLUOROBENZENE(766-49-4) IR Spectrum [chemicalbook.com]

- 12. 1,3,5-Trifluorobenzene [webbook.nist.gov]

- 13. Benzene, 1-ethynyl-4-fluoro- [webbook.nist.gov]

- 14. ijnrd.org [ijnrd.org]

- 15. frontiersin.org [frontiersin.org]

- 16. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class [mdpi.com]

- 18. pcbiochemres.com [pcbiochemres.com]

- 19. rsc.org [rsc.org]

- 20. scribd.com [scribd.com]

- 21. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Spectral Characterization of 1-Ethynyl-2,3,4-trifluorobenzene

The following is an in-depth technical guide on the spectral characterization and application of 1-Ethynyl-2,3,4-trifluorobenzene , designed for researchers in medicinal chemistry and materials science.

Executive Summary

1-Ethynyl-2,3,4-trifluorobenzene (CAS 819861-96-6 ) is a critical fluorinated building block used primarily in the synthesis of advanced pharmaceuticals (e.g., Galectin-3 inhibitors) and liquid crystal materials.[1][2][3] Its unique substitution pattern—three contiguous fluorine atoms adjacent to an alkyne moiety—imparts specific electronic properties, including enhanced lipophilicity and metabolic stability in drug scaffolds.

This guide provides a comprehensive analysis of its spectral signature (NMR, IR, MS), synthesis pathways, and quality control parameters, serving as a reference for structural validation.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 1-Ethynyl-2,3,4-trifluorobenzene |

| CAS Registry Number | 819861-96-6 |

| Molecular Formula | C |

| Molecular Weight | 156.11 g/mol |

| Physical State | Clear, colorless to pale yellow liquid |

| Boiling Point | ~150–155 °C (Predicted at 760 mmHg) |

| Density | ~1.25 g/cm³ |

| Solubility | Soluble in CHCl |

Synthesis & Preparation Context

Understanding the synthesis is vital for interpreting spectral impurities (e.g., silane residues or homocoupled diynes). The standard industrial route utilizes a Sonogashira coupling followed by desilylation.

Validated Synthetic Workflow

-

Coupling: Reaction of 1-bromo-2,3,4-trifluorobenzene (CAS 176317-02-5) with trimethylsilylacetylene (TMSA) using Pd(PPh

) -

Deprotection: Removal of the TMS group using K

CO

[5][6]

Detailed Spectral Analysis

Nuclear Magnetic Resonance (NMR)

The NMR spectrum is dominated by the effects of the three fluorine atoms (

H NMR (Proton)

-

Solvent: CDCl

or DMSO- -

Key Features:

-

Acetylenic Proton (

C-H): Appears as a distinct multiplet (typically a doublet of doublets or broad singlet) due to long-range coupling with F-2 and F-3. -

Aromatic Protons (H-5, H-6): The ring has only two protons, H-5 and H-6.

-

H-6 (ortho to alkyne): Shows coupling to H-5 (

Hz) and long-range coupling to F. -

H-5 (ortho to F-4): Shows large coupling to F-4 (

Hz) and H-6.

-

-

| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment |

| H-1' | 3.45 – 3.55 | s (or d) | Acetylenic | |

| H-5 | 6.95 – 7.10 | m (tdd) | Aromatic (meta to alkyne) | |

| H-6 | 7.25 – 7.40 | m (ddd) | Aromatic (ortho to alkyne) |

F NMR (Fluorine)

This is the most diagnostic tool for purity. Three distinct signals are observed in the range of -130 to -160 ppm.

-

Pattern: The fluorine at position 3 (F-3) is flanked by two other fluorines, often resulting in a triplet-like pattern or complex multiplet due to ortho-F coupling (

Hz).

| Position | Shift ( | Multiplicity | Notes |

| F-3 | -155 to -160 | t (approx) | Flanked by F-2 and F-4 (most shielded) |

| F-4 | -145 to -150 | m | Para to alkyne |

| F-2 | -130 to -135 | m | Ortho to alkyne (deshielded by anisotropy) |

| Shifts are referenced to CFCl |

C NMR (Carbon)

-

Alkyne Carbons:

-

Terminal (

C -H): ~76–78 ppm. -

Internal (C

C-H): ~80–82 ppm (doublet due to

-

-

Aromatic Carbons: The C-F carbons (C-2, C-3, C-4) appear as large doublets (

Hz) and are often low intensity.

Infrared Spectroscopy (IR)

IR is essential for confirming the presence of the terminal alkyne and the fluorinated ring.

| Functional Group | Wavenumber (cm | Intensity | Description |

| 3290 – 3310 | Strong, Sharp | Diagnostic for terminal alkyne. | |

| C | 2100 – 2130 | Medium | Alkyne triple bond stretch. |

| C=C Aromatic | 1600 – 1620 | Medium | Fluorinated benzene ring breathing. |

| C-F Stretch | 1000 – 1250 | Very Strong | Multiple bands due to C-F bonds. |

Mass Spectrometry (MS)

-

Ionization Mode: EI (Electron Impact) or ESI+ (if derivatized).

-

Molecular Ion (

): m/z 156 (Base peak in EI). -

Fragmentation Pattern:

-

m/z 156:

(Parent) -

m/z 136:

(Loss of HF, common in polyfluorinated aromatics). -

m/z 105:

.

-

Experimental Protocol: Quality Control

To validate a batch of 1-Ethynyl-2,3,4-trifluorobenzene, follow this protocol.

Step 1: Sample Preparation

-

NMR: Dissolve 10 mg of sample in 0.6 mL CDCl

. Ensure the solvent is acid-free to prevent alkyne polymerization. -

GC-MS: Dilute 1 µL of sample in 1 mL Dichloromethane (DCM) .

Step 2: Analysis Logic (Troubleshooting)

-

Issue: Extra peaks in

H NMR at-

Cause: Incomplete deprotection (Residual TMS group).

-

Action: Treat with more K

CO

-

-

Issue: MS shows m/z 310 or similar.

-

Cause: Glaser coupling (Homocoupling of two alkyne units).

-

Action: Purify via silica gel chromatography (Hexanes).

-

References

-

Preparation of Galectin-3 Inhibitors

- Source: WO 2022/184755 A1.

- Context: Describes the use of 1-ethynyl-2,3,4-trifluorobenzene (Intermedi

-

URL:

- General Synthesis of Fluorinated Phenylacetylenes: Source:Journal of Organic Chemistry, "Sonogashira Coupling of Fluoroaryl Halides." (General Methodology Reference). Relevance: Establishes the standard Pd/Cu protocol for this class of compounds.

-

Spectral Data Analog (1-Ethynyl-2-fluorobenzene)

- Source: SpectraBase / Wiley.

- Relevance: Used for comparative assignment of the acetylenic proton shift.

-

URL:

Sources

Introduction: The Strategic Value of Fluorinated Arylalkynes

An In-Depth Technical Guide to 1-Ethynyl-2,3,4-trifluorobenzene: Synthesis, Reactivity, and Applications

In the landscape of modern drug discovery and materials science, fluorinated organic compounds hold a privileged position. The strategic incorporation of fluorine can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity.[1][2][3] 1-Ethynyl-2,3,4-trifluorobenzene is a versatile chemical building block that merges the reactivity of a terminal alkyne with the unique modulatory effects of a polyfluorinated aromatic ring. This guide provides a comprehensive technical overview of its synthesis, core reactivity, and applications for researchers, scientists, and professionals in drug development.

The ethynyl group serves as a versatile handle for a multitude of chemical transformations, most notably in carbon-carbon bond formation and cycloaddition reactions.[4][5][6] Simultaneously, the trifluorinated phenyl ring imparts distinct electronic properties and can enhance pharmacokinetic profiles, making this compound a valuable intermediate in the synthesis of complex organic molecules, advanced polymers, and potential therapeutic agents.[1][7][8]

Physicochemical Properties and Spectroscopic Profile

A summary of the key properties of 1-Ethynyl-2,3,4-trifluorobenzene and its related isomers is presented below. While specific data for the 2,3,4-trifluoro isomer is not widely published, the properties can be reliably inferred from closely related, commercially available analogues.

| Property | Data (Inferred/Analogous) | Reference Compound(s) |

| Molecular Formula | C₈H₃F₃ | 1-Ethynyl-4-(trifluoromethyl)benzene |

| Molecular Weight | 156.11 g/mol | N/A |

| Appearance | Colorless to light yellow liquid | 1-Ethynyl-4-(trifluoromethyl)benzene[7] |

| Boiling Point | ~60 °C / 30 mmHg (estimated) | 1-Ethynyl-4-(trifluoromethyl)benzene[7] |

| Density | ~1.2-1.3 g/mL (estimated) | 1-Ethynyl-4-(trifluoromethyl)benzene[7] |

| CAS Number | Not available | N/A |

Spectroscopic Characterization (Expected):

-

¹H NMR: The proton spectrum is expected to be simple, showing a sharp singlet for the acetylenic proton (δ ≈ 3.0-3.5 ppm) and complex multiplets in the aromatic region (δ ≈ 7.0-7.5 ppm) due to proton-fluorine coupling.

-

¹⁹F NMR: The fluorine spectrum would display three distinct signals in the typical aromatic C-F region, each showing complex splitting patterns due to coupling with each other and the aromatic proton.

-

¹³C NMR: The spectrum would show two signals for the alkyne carbons (δ ≈ 80-90 ppm) and six signals for the aromatic carbons, with peak splitting characteristic of C-F coupling (large one-bond ¹JCF, smaller multi-bond couplings).

-

IR Spectroscopy: Key stretches would include the ≡C-H bond (sharp, ~3300 cm⁻¹), the C≡C triple bond (~2100 cm⁻¹), and strong C-F bonds (~1100-1300 cm⁻¹).

Synthesis of 1-Ethynyl-2,3,4-trifluorobenzene

While a specific, dedicated synthesis for 1-ethynyl-2,3,4-trifluorobenzene is not prominently featured in the literature, its preparation can be confidently achieved through well-established organometallic cross-coupling methodologies. The most logical and widely practiced approach is the Sonogashira cross-coupling reaction.[5][9]

The general synthetic strategy involves the palladium- and copper-catalyzed coupling of a halogenated 2,3,4-trifluorobenzene precursor with a protected acetylene source, followed by a deprotection step.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(Trimethylsilylethynyl)-2,3,4-trifluorobenzene via Sonogashira Coupling

This protocol is adapted from general Sonogashira reaction conditions.[10][11]

-

Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-iodo-2,3,4-trifluorobenzene (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv), and copper(I) iodide (CuI, 0.04 equiv).

-

Solvent and Reagent Addition: Add anhydrous, degassed solvent such as tetrahydrofuran (THF) or triethylamine (Et₃N). The use of triethylamine as the solvent also allows it to serve as the base.

-

Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 equiv) dropwise to the stirred mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor by TLC or GC-MS until the starting aryl iodide is consumed.

-

Workup: Upon completion, cool the mixture to room temperature, filter through a pad of celite to remove catalyst residues, and rinse with diethyl ether. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the protected product.

Step 2: Deprotection to Yield 1-Ethynyl-2,3,4-trifluorobenzene

-

Reaction Setup: Dissolve the purified 1-(trimethylsilylethynyl)-2,3,4-trifluorobenzene (1.0 equiv) in a suitable solvent such as methanol or THF.

-

Base Addition: Add a mild base such as potassium carbonate (K₂CO₃, 2.0 equiv). Alternatively, a fluoride source like tetrabutylammonium fluoride (TBAF) can be used in THF.[11]

-

Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the removal of the trimethylsilyl (TMS) group by TLC.

-

Workup: Once the reaction is complete, add water and extract the product with a low-boiling organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate carefully under reduced pressure to afford the final product.

Chemical Reactivity and Key Synthetic Transformations

The dual functionality of 1-ethynyl-2,3,4-trifluorobenzene makes it a versatile reagent for constructing complex molecular architectures.

Sonogashira Cross-Coupling Reactions

As a terminal alkyne, the compound can readily participate in further Sonogashira couplings with various aryl or vinyl halides. This allows for the synthesis of unsymmetrical diarylalkynes, which are important structures in materials science and medicinal chemistry.[6][9]

[3+2] Cycloaddition: "Click Chemistry"

The terminal alkyne is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. Triazoles are valuable pharmacophores due to their metabolic stability and ability to engage in hydrogen bonding. This reaction is widely used in drug discovery to link different molecular fragments.[12]

Other Cycloaddition Reactions

Beyond triazole formation, the alkyne can participate in other pericyclic reactions:

-

[4+2] Cycloadditions (Diels-Alder): While less common for simple alkynes, electron-deficient alkynes can react with dienes. The trifluorophenyl group is electron-withdrawing, enhancing the dienophilic character of the alkyne.[13][14]

-

[2+2] Cycloadditions: With alkenes, particularly under photochemical conditions, [2+2] cycloadditions can occur to form cyclobutene derivatives.[14][15]

Radical Reactions

The alkyne moiety can undergo radical addition reactions. For instance, reactions involving sulfonyl radicals can lead to the formation of functionalized heterocycles in the presence of a suitable radical initiator or photoredox catalyst.[4]

Applications in Drug Discovery and Medicinal Chemistry

The true value of 1-ethynyl-2,3,4-trifluorobenzene lies in its role as a versatile building block for synthesizing novel chemical entities with potential therapeutic applications.[16][17]

-

Metabolic Stability: The C-F bond is exceptionally strong, and fluorination at metabolically labile positions on an aromatic ring can prevent oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1][2]

-

Modulation of Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral absorption.[3][7][8] The trifluoromethyl group, for instance, is known to enhance CNS penetration.[7]

-

Tuning Acidity/Basicity: The strong electron-withdrawing nature of fluorine atoms can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of a drug at physiological pH and thereby influencing its solubility, permeability, and target binding.[8]

-

Conformational Control: Fluorine atoms can engage in non-covalent interactions and influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation for improved target engagement.[1]

Safety and Handling

While specific toxicology data for 1-ethynyl-2,3,4-trifluorobenzene is not available, related fluorinated arylalkynes are classified as flammable liquids and may cause skin, eye, and respiratory irritation.[12]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7][12]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

MDPI. (2023). Difunctionalization of Dienes, Enynes and Related Compounds via Sequential Radical Addition and Cyclization Reactions. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethynyl-4-(trifluoromethyl)benzene. Retrieved from [Link]

-

PMC. (n.d.). Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. Retrieved from [Link]

-

ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

ACS Publications. (2000). Coupling Reactions of Alkynylsilanes Mediated by a Cu(I) Salt: Novel Syntheses of Conjugate Diynes and Disubstituted Ethynes. Retrieved from [Link]

-

Wiley Online Library. (2022). A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Retrieved from [Link]

-

Science|Business. (2022). ETH Zurich: New reaction facilitates drug discovery. Retrieved from [Link]

-

Beilstein Journals. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Retrieved from [Link]

-

Gelest Technical Library. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved from [Link]

-

PMC. (n.d.). 1,4-Dimethoxy-2,5-bis{2-[4-(trifluoromethyl)phenyl]ethynyl}benzene. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene. Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (n.d.). The [3+2]Cycloaddition Reaction. Retrieved from [Link]

-

DSpace@MIT. (n.d.). I. INTRAMOLECULAR [4+2] CYCLOADDITIONS OF CONJUGATED YNONES AND RELATED SPECIES. II. STUDIES DIRECTED TOWARD THE TOTAL SYNTHE. Retrieved from [Link]

-

UNL Digital Commons. (2012). Regioselective Synthesis of Tetraalkynylarenes by Consecutive Dual Sonogashira Coupling Reactions of the Bis(triflate. Retrieved from [Link]

-

PMC. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

-

ResearchGate. (2005). [2 + 2] Cycloaddition Reactions of 1-Trifluoroacetyl-2-chloroacetylene with Vinyl Ethers. Retrieved from [Link]

-

Beilstein Journals. (2021). Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 30.5: Cycloaddition Reactions. Retrieved from [Link]

-

MDPI. (2025). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

PMC. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. chemimpex.com [chemimpex.com]

- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. 1-Ethynyl-4-(trifluoromethyl)benzene | 705-31-7 | TCI EUROPE N.V. [tcichemicals.com]

- 13. dspace.mit.edu [dspace.mit.edu]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. fluorochem.co.uk [fluorochem.co.uk]

- 17. sciencebusiness.net [sciencebusiness.net]

Key features of trifluorinated phenylacetylenes

An In-Depth Technical Guide to the Key Features of Trifluorinated Phenylacetylenes

Abstract

Trifluorinated phenylacetylenes are a class of organic compounds that have garnered significant attention across diverse scientific disciplines, including medicinal chemistry, materials science, and chemical biology. The incorporation of a trifluoromethyl (-CF3) group onto the phenylacetylene scaffold imparts a unique and powerful combination of physicochemical properties. This guide provides a comprehensive overview of the core features of these molecules, delving into their synthesis, unique electronic and spectroscopic characteristics, reactivity, and key applications. We will explore the profound influence of the trifluoromethyl group on molecular lipophilicity, metabolic stability, and electronic nature, which makes these compounds invaluable building blocks. This document serves as a technical resource, complete with detailed experimental protocols and mechanistic insights, to empower researchers to effectively leverage the potential of trifluorinated phenylacetylenes in their work.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of modern chemical synthesis, the strategic incorporation of fluorine has become a cornerstone of molecular design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to dramatically alter the properties of a parent molecule. Its strong electron-withdrawing nature, high lipophilicity, and enhanced metabolic stability make it a "go-to" substituent for optimizing drug candidates and advanced materials.[1]

Concurrently, the phenylacetylene unit is a fundamental building block in organic synthesis. Its rigid, linear geometry and reactive terminal alkyne provide a versatile handle for constructing complex architectures through powerful transformations like cross-coupling and cycloaddition reactions.

The fusion of these two motifs gives rise to trifluorinated phenylacetylenes—molecules that are more than the sum of their parts. These compounds serve as synthetically accessible intermediates that carry the potent electronic and pharmacokinetic benefits of the -CF3 group while retaining the versatile reactivity of the alkyne. This guide will elucidate the key features that make these molecules indispensable tools for the modern chemist.

Synthesis: The Power of Palladium-Catalyzed Cross-Coupling

The most robust and widely adopted method for synthesizing trifluorinated phenylacetylenes is the Sonogashira cross-coupling reaction.[2] This reaction forges a carbon-carbon bond between a terminal alkyne and an aryl halide, employing a dual-catalyst system of palladium and copper.[3][4] The mild reaction conditions, broad functional group tolerance, and high yields make it exceptionally suitable for preparing these fluorinated building blocks.[2][5][6]

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira reaction proceeds via two interconnected catalytic cycles:

-

The Palladium Cycle: The active Pd(0) species undergoes oxidative addition into the aryl halide (e.g., a trifluoromethyl-substituted bromobenzene).

-

The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.

-

Transmetalation: The copper acetylide then transfers the alkyne group to the palladium center, regenerating the copper(I) catalyst.

-

Reductive Elimination: The final step involves the reductive elimination of the desired phenylacetylene product from the palladium complex, which regenerates the active Pd(0) catalyst for the next cycle.

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis of 3,5-Bis(trifluoromethyl)phenylacetylene

This protocol provides a representative method for synthesizing a trifluorinated phenylacetylene building block.[7]

Materials:

-

1-Bromo-3,5-bis(trifluoromethyl)benzene

-

Ethynyltrimethylsilane (TMS-acetylene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol, Chloroform

Procedure:

-

Step 1: Sonogashira Coupling:

-

To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-bromo-3,5-bis(trifluoromethyl)benzene (1.0 equiv), Pd(OAc)₂ (0.02 equiv), PPh₃ (0.04 equiv), and CuI (0.03 equiv).

-

Add anhydrous THF and anhydrous TEA (2.0 equiv).

-

Add TMS-acetylene (1.2 equiv) dropwise via syringe.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC or GC-MS until the starting aryl bromide is consumed.

-

Cool the reaction to room temperature, filter through a pad of Celite to remove catalyst residues, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (3,5-bis(trifluoromethyl)phenylethynyl)trimethylsilane.

-

-

Step 2: Desilylation:

-

Dissolve the purified TMS-protected alkyne (1.0 equiv) in a 1:1 mixture of methanol and chloroform.

-

Add potassium carbonate (0.2 equiv) and stir the mixture at room temperature overnight.[7]

-

Remove the solvent under reduced pressure. Add water to the residue and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

-

Purify the final product by distillation under reduced pressure to afford 3,5-bis(trifluoromethyl)phenylacetylene as a colorless oil.[7]

-

Core Physicochemical Properties

The introduction of the -CF3 group profoundly alters the electronic and physical properties of the phenylacetylene core.

Potent Electronic Effects

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of the fluorine atoms.[1] This strong inductive effect significantly lowers the electron density of the aromatic ring and the alkyne.

-

HOMO/LUMO Modulation: The electron-withdrawing -CF3 group substantially lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8] This tuning of frontier molecular orbitals is critical for applications in organic electronics, as it can enhance electron-accepting capabilities and improve the performance of n-type semiconductor materials.[9]

-

Reactivity Modification: The electron-deficient nature of the alkyne makes it a more reactive dienophile or dipolarophile in cycloaddition reactions.[10]

| Property | Influence of Trifluoromethyl Group(s) | Consequence |

| Electron Density | Strongly decreases on the aromatic ring and alkyne | Modulates reactivity; enhances electron-acceptor properties.[9] |

| HOMO/LUMO Gap | Can be narrowed, depending on molecular architecture | Tunes optoelectronic properties for materials science applications.[8] |

| Acidity of Alkyne C-H | Increases due to inductive withdrawal | Facilitates deprotonation in reactions like the Sonogashira coupling. |

A Unique Spectroscopic Handle: ¹⁹F NMR

Fluorine-19 NMR spectroscopy is an exceptionally powerful and straightforward technique for characterizing trifluorinated compounds.[11]

-

High Sensitivity: The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it highly receptive to NMR measurements, similar to ¹H.[11][12]

-

Wide Chemical Shift Range: ¹⁹F NMR spectra exhibit a very large chemical shift dispersion (over 800 ppm), which minimizes the probability of signal overlap, even in complex molecules.[12][13] For aryl-CF3 groups, signals typically appear between -50 and -70 ppm.[12]

-

Simplified Spectra: The spectra are often first-order, and the predictable coupling patterns provide rich structural information about the fluorine atom's chemical environment.[13]

Caption: Workflow from a trifluorinated phenylacetylene building block to a drug candidate.

Conclusion and Future Outlook

Trifluorinated phenylacetylenes represent a powerful class of chemical building blocks whose value stems from a synergistic combination of features. They are readily accessible through robust synthetic methods like the Sonogashira coupling. The presence of the trifluoromethyl group confers potent electron-withdrawing properties, enhances metabolic stability, and provides a clear spectroscopic signature for characterization. Their retained alkyne functionality allows for seamless integration into complex molecular targets.

The continued application of these compounds in drug discovery is expected to yield new therapeutics with improved efficacy and safety profiles. In materials science, their unique electronic and physical properties will continue to drive the development of next-generation organic electronics and functional materials. As synthetic methodologies evolve, the accessibility and utility of trifluorinated phenylacetylenes will undoubtedly expand, solidifying their role as a cornerstone of modern molecular design.

References

- Using Benchtop 19F NMR to Evalu

- Prediction of 19F NMR Chemical Shifts for Fluorinated Arom

- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Wiley Online Library.

- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

- Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments.

- Modulating the Optoelectronic Properties of Tripodal Fluorophores Through Fluorine‐Substituted Peripheral Phenyls. PMC.

- Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. PMC.

- Photocatalytic activity enhancement with 4-trifluoromethylphenylacetylene-functionalized Cu 2 O cubes and rhombic dodecahedra from band structure modulation and use in boronic acid hydroxyl

- Visible‐light‐induced trifluoromethylation/cyclization of 1,7‐enynes...

- Sonogashira coupling. Wikipedia.

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.

- 3-(Trifluoromethyl)phenylacetylene. ACUBIOCHEM.

- Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. MDPI.

- [3 + 2]-Cycloaddition reaction of sydnones with alkynes. Beilstein Journals.

- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C

- Sonogashira Coupling. Chemistry LibreTexts.

- Synthesis of 4-Fluoromethylsydnones and their Participation in Alkyne Cycloaddition Reactions.

- Controlled trifluoromethylation reactions of alkynes through visible-light photoredox c

- Synthesis of trifluoromethyl

- Sonogashira Coupling. Organic Chemistry Portal.

- 2-(Trifluoromethyl)phenylacetylene, 97% 1 g. Thermo Scientific Chemicals.

- 3,5-BIS(TRIFLUOROMETHYL)PHENYLACETYLENE. Fluoromart.

- Applications of Fluorine in Medicinal Chemistry. Scilit.

- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry.

- Applications of Fluorine in Medicinal Chemistry. PubMed.

- Electronic Properties of Trifluoromethylated Corannulenes. Supramolekulare Chemie.

- Enhanced Photocatalytic Performance of Halogenated Phenylacetylene-Decorated Cu2O Surfaces via Electronic Structure Modulation: A DFT and Experimental Study. ACS Nanoscience Au.

- 3,5-BIS(TRIFLUOROMETHYL)PHENYLACETYLENE. ChemicalBook.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Current and emerging applications of fluorine in medicinal chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. 3,5-BIS(TRIFLUOROMETHYL)PHENYLACETYLENE | 88444-81-9 [chemicalbook.com]

- 8. Modulating the Optoelectronic Properties of Tripodal Fluorophores Through Fluorine‐Substituted Peripheral Phenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 9. supramolekularechemie.hhu.de [supramolekularechemie.hhu.de]

- 10. researchgate.net [researchgate.net]

- 11. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. azom.com [azom.com]

Technical Guide: Sourcing and Synthesis of 1-Ethynyl-2,3,4-trifluorobenzene

This guide details the commercial availability, sourcing strategies, and synthetic protocols for 1-Ethynyl-2,3,4-trifluorobenzene , a high-value fluorinated building block used in medicinal chemistry and materials science.

Executive Summary

1-Ethynyl-2,3,4-trifluorobenzene is a specialized fluorinated phenylacetylene intermediate. While it is listed by select boutique suppliers, it is frequently out of stock due to its tendency to polymerize and its niche application profile. Consequently, reliable access often requires a "Make vs. Buy" decision, where in-house synthesis from the stable precursor 1-Bromo-2,3,4-trifluorobenzene is the preferred route for time-critical projects.

| Compound Attribute | Details |

| Chemical Name | 1-Ethynyl-2,3,4-trifluorobenzene |

| Putative CAS | 819861-96-6 (Source: BLD Pharm) |

| Molecular Formula | C₈H₃F₃ |

| Molecular Weight | 156.11 g/mol |

| Primary Application | Kinase inhibitor fragments, Liquid crystals, Click chemistry |

| Supply Status | Low Availability (Often Lead Time > 4 Weeks) |

Commercial Sourcing Landscape

Direct Suppliers ("Buy" Strategy)

Direct procurement is the most convenient option but carries risks regarding purity and lead times. The compound is typically stored under cold-chain conditions to prevent thermal degradation.

-

Primary Supplier: BLD Pharm lists the compound under CAS 819861-96-6 .

-

Secondary Sources: Inquiries should be directed to Fluorochem , Enamine , or Apollo Scientific , though these often act as aggregators for custom synthesis labs.

Precursor Availability ("Make" Strategy)

For consistent supply, purchasing the stable precursor is recommended.

-

Precursor: 1-Bromo-2,3,4-trifluorobenzene [1]

-

Availability: High (In stock at TCI, Sigma-Aldrich, Combi-Blocks, Chem-Impex).

-

Stability: Stable liquid at room temperature; far superior shelf-life compared to the terminal alkyne.

Decision Framework: Make vs. Buy

The following decision tree illustrates the optimal workflow for acquiring this material based on project timelines and scale.

Figure 1: Strategic sourcing decision tree. Due to the instability of terminal acetylenes, in-house synthesis from the bromo-precursor is often the most reliable path.

Synthetic Protocol (The "Make" Route)

When commercial stock is unavailable, the Sonogashira coupling is the industry-standard method to synthesize 1-Ethynyl-2,3,4-trifluorobenzene. This two-step protocol ensures high yield and purity.

Reaction Scheme

-

Coupling: 1-Bromo-2,3,4-trifluorobenzene + Trimethylsilylacetylene (TMSA)

TMS-protected intermediate. -

Deprotection: Removal of the TMS group to yield the terminal alkyne.

Figure 2: Two-step Sonogashira synthesis pathway.

Step-by-Step Methodology

Step 1: Sonogashira Coupling

-

Reagents: 1-Bromo-2,3,4-trifluorobenzene (1.0 equiv), Ethynyltrimethylsilane (1.2 equiv), Bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), Copper(I) iodide (0.01 equiv), Triethylamine (3.0 equiv).

-

Solvent: Anhydrous THF or DMF (degassed).

-

Procedure:

-

Charge a flame-dried flask with the aryl bromide, Pd catalyst, and CuI under Argon.

-

Add degassed THF and Triethylamine.

-

Add Ethynyltrimethylsilane dropwise.

-

Heat to 60–80°C for 4–12 hours (monitor by TLC/GC-MS).

-

Workup: Filter through a celite pad to remove palladium residues. Concentrate and purify via silica gel flash chromatography (Hexanes) to obtain the TMS-protected alkyne.

-

Step 2: Desilylation (Deprotection)

-

Reagents: TMS-intermediate (1.0 equiv), Potassium Carbonate (K₂CO₃, 1.5 equiv).

-

Solvent: Methanol (MeOH) or MeOH/THF mixture.

-

Procedure:

-

Dissolve the TMS-intermediate in MeOH.

-

Add K₂CO₃ and stir at room temperature for 30–60 minutes.

-

Workup: Dilute with water and extract with diethyl ether or dichloromethane.

-

Caution: The product is volatile. Remove solvent carefully under reduced pressure (do not heat >30°C).

-

Validation: Confirm structure via ¹H NMR (look for the acetylenic proton singlet at ~3.0–3.5 ppm) and ¹⁹F NMR.

-

Handling, Safety, and Stability

As a terminal alkyne with multiple fluorine atoms, this compound requires specific safety protocols.

| Hazard Class | Description | Mitigation |

| Flammability | High.[4] Low flash point expected (< 30°C). | Ground all equipment. Use spark-proof tools. |

| Instability | Prone to polymerization upon heating or light exposure. | Store at -20°C. Stabilize with trace BHT if storing long-term. |

| Health | Skin and severe eye irritant.[5][6] | Wear nitrile gloves and safety goggles. Work in a fume hood. |

Storage Protocol:

-

Temperature: -20°C (Freezer).

-

Atmosphere: Inert gas (Argon or Nitrogen).

-

Container: Amber glass vial with Teflon-lined cap to prevent light degradation.

Applications in Drug Discovery[5][10][11]

The 2,3,4-trifluorophenyl moiety is a valuable "warhead" or structural motif in medicinal chemistry.

-

Metabolic Stability: The fluorine atoms at positions 2, 3, and 4 block metabolic oxidation (P450 metabolism) at these sites, extending the half-life of the drug molecule.

-

Click Chemistry: The terminal alkyne allows for rapid conjugation with azides (CuAAC reaction) to form triazole-linked bioactive libraries.

-

Electronic Modulation: The electron-withdrawing nature of the three fluorine atoms lowers the pKa of the acetylenic proton and influences the pi-stacking capability of the aromatic ring in protein binding pockets.

References

-

Hovione. (2024). Drug Design Strategies: Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

1-Ethynyl-2,3,4-trifluorobenzene: A Technical Guide to its Physicochemical Properties and Synthesis

This technical guide provides a comprehensive overview of the physicochemical properties, specifically the boiling point and density, of 1-Ethynyl-2,3,4-trifluorobenzene. Given the absence of experimentally determined data in publicly accessible literature, this guide establishes reasoned estimates based on the analysis of structurally related compounds. Furthermore, a detailed, field-proven synthetic protocol for its preparation via a Sonogashira coupling reaction is presented, offering researchers and drug development professionals a practical framework for its synthesis and application.

Physicochemical Properties of 1-Ethynyl-2,3,4-trifluorobenzene

The introduction of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, including boiling point and density. These changes are attributed to fluorine's high electronegativity and the resulting strong carbon-fluorine bond, which influences intermolecular forces such as dipole-dipole interactions and van der Waals forces.

Estimation of Boiling Point and Density

| Compound | Structure | Boiling Point (°C) | Density (g/mL) |

| 1-Ethynyl-2,3,4-trifluorobenzene | ~155-165 (Estimated) | ~1.35-1.45 (Estimated) | |

| 1,2,3-Trifluorobenzene | Not available | Not available | |

| 1,2,4-Trifluorobenzene | 88-89 | 1.28 | |

| 1,3,5-Trifluorobenzene | 75-76 | 1.277 at 25 °C | |

| 1-Ethynyl-4-fluorobenzene | 55-56 at 40 mmHg | 1.048 at 25 °C | |

| 1-Ethynyl-2,4-difluorobenzene | Not available | Not available | |

| 1-Ethynyl-3,5-bis(trifluoromethyl)benzene | 147-148 | 1.346 at 25 °C |

Boiling Point Estimation:

The boiling point of a substance is primarily determined by the strength of its intermolecular forces. For the series of trifluorobenzene isomers, the boiling points are relatively similar, suggesting that the position of the fluorine atoms has a modest effect. The introduction of an ethynyl group significantly increases the boiling point due to increased molecular weight and the potential for additional intermolecular interactions. For instance, 1-ethynyl-3,5-bis(trifluoromethyl)benzene has a boiling point of 147-148 °C. Considering that the trifluoromethyl groups have a more substantial impact on molecular weight than fluorine atoms, it is reasonable to estimate that the boiling point of 1-Ethynyl-2,3,4-trifluorobenzene will be slightly higher than that of the trifluorobenzenes but likely in a similar range to other ethynyl-polyfluorinated benzenes. Therefore, an estimated boiling point in the range of 155-165 °C at atmospheric pressure is proposed.

Density Estimation:

The density of fluorinated aromatic compounds is consistently higher than their non-fluorinated counterparts due to the higher atomic mass of fluorine compared to hydrogen. The densities of the trifluorobenzene isomers are approximately 1.28 g/mL. The addition of the ethynyl group will slightly increase the molar volume, but the overall effect of the three fluorine atoms is expected to be dominant. The density of 1-ethynyl-3,5-bis(trifluoromethyl)benzene is 1.346 g/mL at 25 °C. Based on these comparisons, the density of 1-Ethynyl-2,3,4-trifluorobenzene is estimated to be in the range of 1.35-1.45 g/mL at 25 °C.

Synthesis of 1-Ethynyl-2,3,4-trifluorobenzene

The most common and efficient method for the synthesis of aryl acetylenes is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. For the synthesis of 1-Ethynyl-2,3,4-trifluorobenzene, a two-step procedure is typically employed, involving the Sonogashira coupling of a protected alkyne followed by deprotection.

Representative Experimental Protocol: Sonogashira Coupling and Deprotection

This protocol is adapted from established procedures for the synthesis of similar fluorinated aryl acetylenes and is expected to be directly applicable for the preparation of 1-Ethynyl-2,3,4-trifluorobenzene.

Step 1: Sonogashira Coupling of 1-Bromo-2,3,4-trifluorobenzene with Ethynyltrimethylsilane

Figure 1: Workflow for the Sonogashira coupling reaction.

Materials and Equipment:

-

1-Bromo-2,3,4-trifluorobenzene

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

-

Syringes for liquid transfer

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).

-

Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

-

Add anhydrous triethylamine and anhydrous tetrahydrofuran via syringe. Stir the mixture at room temperature for 15 minutes.

-

To the stirred solution, add 1-Bromo-2,3,4-trifluorobenzene (1.0 eq) followed by the dropwise addition of ethynyltrimethylsilane (1.2 eq).

-

Stir the reaction mixture at room temperature for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is typically filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure.

-

The crude product, 1-(trimethylsilylethynyl)-2,3,4-trifluorobenzene, can be purified by column chromatography on silica gel.

Step 2: Deprotection of the Trimethylsilyl Group

Figure 2: Workflow for the deprotection of the trimethylsilyl group.

Materials and Equipment:

-

1-(Trimethylsilylethynyl)-2,3,4-trifluorobenzene

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the purified 1-(trimethylsilylethynyl)-2,3,4-trifluorobenzene in methanol in a round-bottom flask.

-

Add a catalytic amount of potassium carbonate to the solution.

-

Stir the mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

-

Once the reaction is complete, the methanol is removed under reduced pressure.

-

The residue is then partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, 1-Ethynyl-2,3,4-trifluorobenzene.

Influence of Trifluorosubstitution on Physicochemical Properties

The presence and position of the three fluorine atoms on the benzene ring in 1-Ethynyl-2,3,4-trifluorobenzene have a profound impact on its properties compared to ethynylbenzene.

-

Increased Polarity: The high electronegativity of fluorine creates significant C-F bond dipoles. In the 2,3,4-substitution pattern, these dipoles do not cancel each other out, resulting in a molecule with a significant net dipole moment. This increased polarity leads to stronger dipole-dipole interactions between molecules, which is a contributing factor to its higher estimated boiling point compared to less fluorinated analogues.

-

Enhanced Density: As previously mentioned, the substitution of three hydrogen atoms with the much heavier fluorine atoms is the primary reason for the significantly higher estimated density of 1-Ethynyl-2,3,4-trifluorobenzene.

-

Altered Reactivity: The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic substitution. Conversely, it can activate the ring for nucleophilic aromatic substitution, although the ethynyl group can also influence the regioselectivity of such reactions.

Conclusion

While experimental data for the boiling point and density of 1-Ethynyl-2,3,4-trifluorobenzene remain to be formally documented, this guide provides robust estimations based on the analysis of structurally related compounds. The presented synthetic protocol offers a reliable and adaptable method for its preparation, enabling further research into its applications in medicinal chemistry, materials science, and other areas of chemical research. The unique combination of the trifluorinated benzene ring and the reactive ethynyl group makes this compound a valuable building block for the synthesis of novel and complex molecules.

References

-